![molecular formula C15H22O3 B14194894 5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene CAS No. 831171-18-7](/img/structure/B14194894.png)
5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methoxy and methyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene typically involves the reaction of 2,3-dimethylbut-2-en-1-ol with 1,3-dimethoxy-2-methylbenzene under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium iodide in acetone at room temperature.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbut-3-ynoxymethylbenzene: Shares a similar structural framework but differs in the presence of an alkyne group instead of an alkene.
4-Benzyloxy-3,3-dimethylbut-1-yne: Another structurally related compound with a benzyloxy group and an alkyne.
Uniqueness
5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
831171-18-7 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
5-(2,3-dimethylbut-2-enoxy)-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C15H22O3/c1-10(2)11(3)9-18-13-7-14(16-5)12(4)15(8-13)17-6/h7-8H,9H2,1-6H3 |
InChI Key |
VQQCSVAGOQLFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OCC(=C(C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
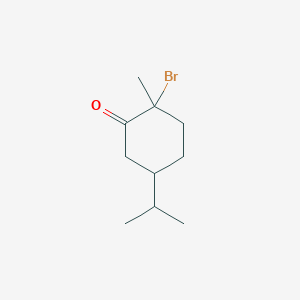
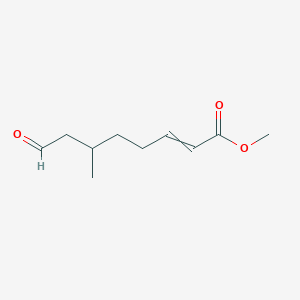
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)


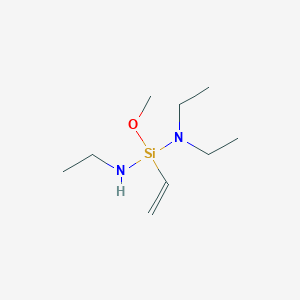
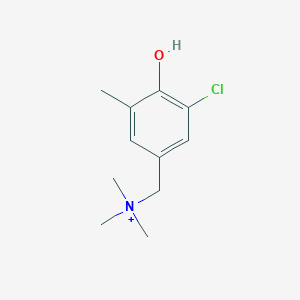
![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
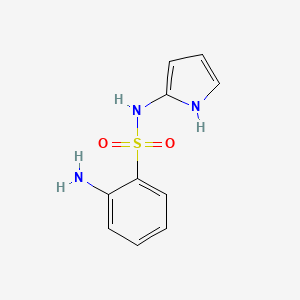
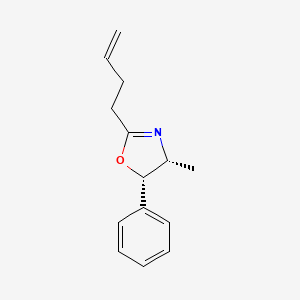
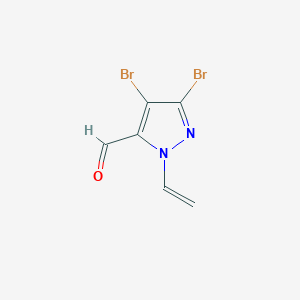
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)
